Ethyltrimethylammonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N.ClH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYBXUYUKHUNOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15302-88-2 (Parent) | |
| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027697514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40885398 | |
| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27697-51-4 | |
| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27697-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027697514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Kinetics of Ethyltrimethylammonium Chloride
Direct Alkylation Routes for Ethyltrimethylammonium (B95326) Chloride Synthesis
The most straightforward method for synthesizing ethyltrimethylammonium chloride is through the direct alkylation of trimethylamine (B31210). This process, a classic example of a quaternization reaction, typically involves reacting trimethylamine with an ethylating agent such as ethyl chloride.
The direct alkylation of a tertiary amine like trimethylamine to form a quaternary ammonium (B1175870) salt is known as the Menschutkin reaction. sciensage.info This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the trimethylamine acts as a nucleophile, using its lone pair of electrons to attack the electrophilic α-carbon of the ethyl halide (e.g., ethyl chloride). This attack occurs simultaneously with the departure of the halide leaving group.
The reaction involves a single, concerted step where the new carbon-nitrogen bond forms at the same time as the carbon-halogen bond breaks. This passes through a trigonal bipyramidal transition state where the nitrogen and the leaving halide are positioned 180° apart. A key characteristic of the SN2 mechanism is its kinetics; the reaction rate is dependent on the concentration of both the nucleophile (trimethylamine) and the substrate (the ethyl halide). youtube.com While the alkylation of primary and secondary amines can sometimes be problematic due to the formation of mixtures, the quaternization of tertiary amines is a more direct pathway to the desired salt. masterorganicchemistry.com
The choice of solvent has a profound impact on the rate and efficiency of quaternization reactions. researchgate.net The rate of the Menschutkin reaction is known to increase dramatically with the polarity of the solvent. sciensage.info This is because the reactants are uncharged, while the transition state and the final quaternary ammonium salt product are charged. Polar solvents stabilize these charged species, lowering the activation energy of the reaction and thus increasing its rate. researchgate.netscispace.com
Studies on analogous quaternization reactions have quantified this effect. Polar aprotic solvents, such as acetonitrile (B52724) and acetone, are known to effectively stabilize the reaction intermediates. rsc.org However, polar protic solvents like methanol (B129727) are also highly suitable and commonly used. rsc.orgrsc.org In some cases, water can also be used and has been shown to provide excellent stability to the final quaternary ammonium salt product. scispace.comresearchgate.net The selection of a solvent is therefore a critical parameter for optimizing the synthesis.
| Solvent | Relative Rate Constant (Example Reaction: Et3N + BzCl) | Solvent Type |
|---|---|---|
| Benzene | 1 | Aprotic, Nonpolar |
| Acetone | 292 | Aprotic, Polar |
| Acetonitrile | 764 | Aprotic, Polar |
| Methanol | 1013 | Protic, Polar |
| DMSO | 1380 | Aprotic, Polar |
Ester Exchange Reactions for Precursor Synthesis and Subsequent Quaternization
An alternative and more complex route to synthesizing related quaternary ammonium compounds involves a two-step process: an initial ester exchange (transesterification) reaction to create a suitable precursor, followed by a quaternization step. smolecule.com This method is particularly noted for producing high-purity products. smolecule.comgoogle.com
The first step involves the reaction of a starting material like a (methyl)acrylate ester with 2-chloroethanol. smolecule.comgoogle.com This transesterification is conducted in the presence of a catalyst and a polymerization inhibitor. During the reaction, a small molecule alcohol is continuously removed, often via distillation through a packed tower, to drive the reaction forward. The resulting intermediate is a chloro-functionalized ester, such as (meth)acrylic acid chlorohydrin ester. google.com
In the second step, this intermediate undergoes a quaternization reaction with an aqueous solution of trimethylamine. smolecule.comgoogle.com This reaction is typically performed under normal pressure and at moderate temperatures, generally between 40-65°C. smolecule.comgoogle.com A basic anion exchange resin is often employed, serving as both a catalyst and a polymerization inhibitor. smolecule.com After the reaction is complete, water is removed under reduced pressure, and the final product is obtained by vacuum drying, yielding a high-purity salt. smolecule.comgoogle.com
Industrial-Scale Synthesis Optimization and Process Development
Optimizing the synthesis of this compound and similar salts for industrial production focuses on maximizing yield, purity, and process efficiency while minimizing costs. For the ester exchange route, the selection of an appropriate catalyst system is crucial for achieving high conversion rates and selectivity. smolecule.com Catalysts evaluated for the transesterification step include calcium oxide, aluminum oxide, and various organometallic compounds, with sodium methoxide (B1231860) and zinc chloride showing particularly high catalytic activity. smolecule.com This optimized process can achieve a final product purity exceeding 98% with a total yield of over 90%. smolecule.comgoogle.com
For direct alkylation routes, process intensification can be achieved using continuous flow reactors, such as a plug flow reactor (PFR), instead of traditional batch reactors. rsc.orgrsc.org This approach allows for better control over reaction parameters. Computational modeling combined with experimental data from flow reactors helps to extrapolate and optimize operating conditions to maximize productivity. rsc.orgrsc.org
| Parameter | Optimized Value (Example Flow Process) | Significance |
|---|---|---|
| Temperature | ~270 °C | Increases reaction rate |
| Residence Time | ~0.25 min | Maximizes reactor throughput |
| Molar Ratio (Amine:Alkylating Agent:Solvent) | 1 : 2.5 : 10 | Ensures complete reaction and optimal kinetics |
By carefully controlling reaction conditions such as temperature, molar ratios of reactants, and catalyst systems, industrial processes can be significantly intensified, leading to high-purity this compound produced in an efficient and economically viable manner. rsc.org
Chemical Reactivity and Mechanistic Investigations of Ethyltrimethylammonium Chloride
Fundamental Chemical Transformations Involving the Quaternary Ammonium (B1175870) Moiety
The chemical reactivity of the ethyltrimethylammonium (B95326) cation is largely dictated by the stability of the quaternary ammonium group. While generally stable, this moiety can undergo specific transformations under certain conditions. Key reactions include nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: The ethyltrimethylammonium cation can theoretically undergo nucleophilic substitution reactions where a nucleophile attacks one of the alkyl groups, leading to the displacement of the neutral trimethylamine (B31210) molecule. smolecule.com The reaction of a tertiary amine with an alkyl halide, such as the synthesis of ethyltrimethylammonium chloride from trimethylamine and an ethyl halide, is a classic example of nucleophilic substitution. smolecule.com This process can be reversed under certain conditions, leading to the decomposition of the quaternary ammonium salt. The reaction is a bimolecular nucleophilic substitution (SN2) type, where the rate is dependent on the concentrations of both the tertiary amine and the alkyl halide. smolecule.com
Further nucleophilic substitution can occur if the primary amine formed from the initial reaction acts as a nucleophile, leading to the formation of secondary, tertiary, and eventually, quaternary ammonium salts. chemguide.co.uk This series of reactions highlights the nucleophilic character of amines and the stepwise formation of more substituted ammonium compounds. chemguide.co.ukchemguide.co.uk
Hofmann Elimination: A characteristic reaction of quaternary ammonium hydroxides is the Hofmann elimination. wikipedia.orgvedantu.combyjus.com This reaction involves the thermal decomposition of a quaternary ammonium hydroxide (B78521) to yield an alkene and a tertiary amine. wikipedia.orglibretexts.org For this compound, this would first require the exchange of the chloride anion for a hydroxide anion, typically using a reagent like silver oxide. libretexts.org Upon heating, the resulting ethyltrimethylammonium hydroxide would undergo an E2 elimination. According to the Hofmann rule, the major product of this elimination is the least substituted alkene. wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com In the case of ethyltrimethylammonium hydroxide, the elimination would produce ethene and trimethylamine. The preference for the Hofmann product is attributed to the steric bulk of the trimethylamine leaving group. wikipedia.orgmasterorganicchemistry.com
Elucidation of Ion-Pairing Interactions within Chemical Systems
As an ionic compound, this compound exists in solution as ethyltrimethylammonium cations and chloride anions. The electrostatic interactions between these oppositely charged ions lead to the formation of ion pairs, which can significantly influence the chemical and physical properties of the system.
The stability and reactivity of the ion pair formed by the ethyltrimethylammonium cation are critically dependent on the nature of the counterion. While the primary focus here is on the chloride salt, comparing its properties with other halide salts provides valuable insights into the role of the counterion.
Studies on the thermal degradation of related N,N,N-trimethylarylammonium halides have shown a clear trend in stability based on the halide counterion. nih.gov In polar aprotic solvents, the order of degradation was found to be chloride > bromide > iodide, which is consistent with the order of halide nucleophilicity in these solvents. nih.gov This suggests that the chloride ion, being a stronger nucleophile in this environment, leads to a less stable ion pair that is more prone to degradation. nih.gov The stability of the ion pair can also be influenced by the presence of other salts, which can lead to salt metathesis and the formation of new ion pairs with different stabilities. nih.gov For instance, the introduction of non-nucleophilic counterions like tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) has been shown to significantly retard the decomposition of anilinium salts compared to their halide counterparts. nih.gov
Table 1: Relative Stability of N,N,N-Trimethylarylammonium Halides in Solution
| Counterion | Relative Stability | Apparent Degradation after 20 min (%) |
| Chloride | Least Stable | 85 ± 2 |
| Bromide | Intermediate | 42 ± 2 |
| Iodide | Most Stable | 23 ± 3 |
Data adapted from a study on N,N,N-trimethylarylammonium halides, illustrating the influence of the halide counterion on stability. nih.gov
Spectroscopic techniques are powerful tools for investigating the subtle interactions between ions and between ions and solvent molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed information about the structure and environment of this compound in solution.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to characterize the ethyltrimethylammonium cation. The chemical shifts of the protons and carbons in the ethyl and methyl groups can provide information about the electronic environment of the cation and how it is affected by ion pairing and solvent interactions. For instance, ¹H NMR spectra of related N-trimethylammonium acetic acid chloride esters have been used to identify the different proton signals. researchgate.net PubChem provides reference ¹³C NMR spectral data for the trimethylethylammonium cation. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. For this compound, these techniques can provide information about the C-N, C-H, and other skeletal vibrations of the cation, as well as the interactions with the chloride anion and solvent molecules. A Raman spectrum for (2-(Acryloyloxy)ethyl)trimethylammonium chloride is available in the literature, which can serve as a reference for the vibrational modes of a similar quaternary ammonium structure. nih.gov The Raman spectrum of methylamine (B109427) hydrochloride (CH₃NH₃⁺Cl⁻) also provides a useful comparison for the vibrational modes of a simple ammonium chloride salt. researchgate.net
Role as a Charge-Screening Agent in Polyelectrolyte Systems
This compound, as a simple electrolyte, can play a significant role as a charge-screening agent in systems containing polyelectrolytes. Polyelectrolytes are polymers with repeating units that bear an electrolyte group, making them charged in solution. The behavior of these macromolecules is highly dependent on the electrostatic interactions between the charged groups along the polymer chain and with other charged species in the solution.
The addition of a salt like this compound introduces free ions into the solution. These ions can surround the charged groups on the polyelectrolyte chains, effectively screening the electrostatic interactions between them. This charge screening can lead to significant changes in the conformation and properties of the polyelectrolyte. For example, in the absence of added salt, the electrostatic repulsion between the charged groups on a polyelectrolyte chain causes the chain to adopt an extended conformation. The addition of this compound can shield these repulsive forces, allowing the polymer chain to adopt a more coiled conformation.
This charge-screening effect is a fundamental principle in the study of polyelectrolyte solutions and complexes. The interaction between oppositely charged polyelectrolytes, which can lead to the formation of polyelectrolyte complexes, is highly sensitive to the ionic strength of the solution. acs.org The presence of salts like this compound can modulate these interactions, influencing the formation, stability, and properties of the resulting complexes. acs.org The adsorption of polyelectrolyte-surfactant complexes at interfaces is also strongly influenced by the ionic strength, which is controlled by the concentration of added salt.
Applications in Chemical Synthesis and Catalysis
Ethyltrimethylammonium (B95326) Chloride as a Phase-Transfer Catalyst (PTC)
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, such as a water-insoluble organic phase and an aqueous phase containing an inorganic salt. wikipedia.orgscienceinfo.com Quaternary ammonium (B1175870) salts, including ethyltrimethylammonium chloride, are common phase-transfer catalysts. wikipedia.orgalfachemic.com Their function is to transport a reactant, typically an anion, from the aqueous or solid phase into the organic phase where the reaction can proceed. wikipedia.orgias.ac.in This methodology offers several advantages, including the use of inexpensive inorganic salts, milder reaction conditions, and often eliminates the need for expensive, anhydrous, or polar aprotic solvents. scienceinfo.comdalalinstitute.com
The fundamental mechanism of phase-transfer catalysis involves the quaternary ammonium cation (Q⁺), in this case, ethyltrimethylammonium ([CH₃CH₂N(CH₃)₃]⁺), forming an ion pair with the reactant anion (Y⁻) from the aqueous phase. operachem.com The organic nature of the alkyl groups on the cation makes this new ion pair, Q⁺Y⁻, sufficiently lipophilic to be extracted from the aqueous phase into the organic phase. ias.ac.in
In alkylation reactions, phase-transfer catalysts like this compound enable the alkylation of substrates with weakly acidic C-H, O-H, or N-H bonds. The catalyst transports an inorganic base (like hydroxide) into the organic phase to deprotonate the substrate, or it transports the nucleophilic anion itself. Chiral quaternary ammonium salts have been extensively studied as phase-transfer catalysts for asymmetric alkylations, demonstrating the versatility of this catalyst class in constructing stereocenters. scienceinfo.comepa.gov The efficacy of the catalyst is influenced by its structure; for instance, catalysts with larger, bulkier substituents on the nitrogen atom can sometimes lead to higher selectivity. core.ac.uk
Nucleophilic substitution is a classic application of phase-transfer catalysis. alfachemic.comias.ac.in Reactions such as the synthesis of nitriles from alkyl halides and sodium cyanide were among the first to demonstrate the power of this technique. alfachemic.comoperachem.com An alkyl halide, soluble in an organic solvent, does not readily react with an aqueous solution of sodium cyanide due to phase incompatibility. dalalinstitute.com this compound can act as the catalyst by pairing with the cyanide anion (CN⁻), transporting it into the organic phase where it can react with the alkyl halide. operachem.com This principle extends to a wide range of nucleophilic substitution reactions involving various anions like halides, azide, and phenoxides. mdpi.com
The efficiency of a phase-transfer catalyzed reaction depends on several interconnected variables that must be optimized for maximum yield and reaction rate.
Solvent : The choice of the organic solvent is critical. Nonpolar aprotic solvents like toluene (B28343) or hexane (B92381) are common. operachem.com The solvent affects the solubility of the catalyst-anion ion pair and the reactivity of the anion. Dichloromethane, for example, is polar enough to dissolve many quaternary salt catalysts and can accelerate both the phase transfer and the intrinsic reaction. operachem.com
Temperature : Reaction rates generally increase with temperature. However, the stability of the catalyst and reactants must be considered, as quaternary ammonium salts can decompose at high temperatures.
Catalyst Loading : Only a catalytic amount (typically 1-5 mol%) is required. The optimal concentration depends on the specific reaction. The structure of the catalyst itself is paramount; highly lipophilic cations with long alkyl chains (e.g., tetrahexylammonium) are very effective at partitioning into the organic phase, while less lipophilic ones (e.g., tetramethylammonium) are less effective. ias.ac.inoperachem.com The structure of this compound places it on the more hydrophilic end of the spectrum compared to catalysts with multiple long alkyl chains.
| Parameter | Effect on PTC Reaction | Typical Conditions/Considerations |
| Solvent | Affects solubility of the Q⁺Y⁻ ion pair and anion reactivity. | Nonpolar aprotic (e.g., toluene, hexane) or moderately polar (e.g., dichloromethane) solvents are often used. operachem.com |
| Temperature | Increases reaction rate. | Must be below the decomposition temperature of the catalyst and reactants. |
| Catalyst Loading | A catalytic amount is sufficient. | Typically 1-5 mol%; depends on reaction kinetics and catalyst efficiency. |
| Catalyst Structure | Lipophilicity determines partitioning into the organic phase. | More lipophilic cations (longer alkyl chains) are generally more effective. ias.ac.in |
| Agitation Rate | Increases interfacial surface area. | Vigorous stirring is necessary for efficient mass transfer. operachem.com |
| Water Content | Can influence catalyst activity and selectivity. | In some solid-liquid PTC systems, controlling the amount of water is crucial for optimal performance. rsc.org |
Utilization as a Monomer Precursor in Polymerization Chemistry
This compound derivatives, specifically (2-(acryloyloxy)ethyl)trimethylammonium chloride (ADAC) and [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MADAC or MTAC), are important cationic monomers. They are utilized in polymerization reactions to produce cationic polyelectrolytes, which have applications in various fields such as water treatment, papermaking, and as hydrogels for adsorption or biomedical uses. mdpi.comgoogle.com
Free radical polymerization is a common method for synthesizing polymers from these cationic monomers. google.comresearchgate.net The process is typically initiated by thermal or photochemical decomposition of an initiator, such as a peroxide or an azo compound (e.g., azobisisobutyronitrile, AIBN), to generate radicals. These radicals then attack the vinyl group of the monomer, initiating a chain reaction that leads to the formation of long polymer chains. youtube.com
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been employed to synthesize well-defined cationic polymers from these monomers. For instance, ATRP of [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MTAC) in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE), sometimes with additives like isopropyl alcohol, allows for the production of polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.19). acs.org
| Monomer | Polymerization Method | Initiator/Catalyst System | Key Findings |
| (2-(Acryloyloxy)ethyl)trimethylammonium chloride (DAC) | Free Radical Polymerization | Ammonium persulfate | Polymerization rate increases with temperature, monomer, and initiator concentration. Activation energy (Eₐ) = 85.25 kJ·mol⁻¹. researchgate.net |
| (2-(Acryloyloxy)ethyl)trimethylammonium chloride (ClAETA) | Free Radical Polymerization | N/A (Thermal) | Used to synthesize hydrogels; reaction yield decreased with the addition of cellulose (B213188) nanofibrils (CNF). mdpi.com |
| [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (MTAC) | Atom Transfer Radical Polymerization (ATRP) | Ethyl 2-bromoisobutylate / Copper catalyst | Controlled polymerization in TFE/isopropyl alcohol produced polymers with Mw/Mn < 1.19. acs.org |
| [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (MTAC) | Enzymatically assisted ATRP | 2-hydroxypropyl β-cyclodextrin derivative | Open-air synthesis of star-shaped polymers with narrow molecular weight distribution (Đ = 1.06–1.12). rsc.org |
Based on a thorough review of scientific literature, it appears there is a fundamental misunderstanding regarding the chemical compound specified in your request. The compound This compound is a simple quaternary ammonium salt and, crucially, lacks a polymerizable functional group (such as a carbon-carbon double bond). Consequently, it cannot function as a monomer in the polymerization processes outlined in your request, including Atom Transfer Radical Polymerization (ATRP), the synthesis of star-shaped polymers, or copolymerization strategies.
The applications detailed in your outline—specifically controlled radical polymerization, the creation of complex polymeric architectures, and copolymerization—are characteristic of vinyl, acrylate, or methacrylate-based monomers.
It is highly probable that the intended subject of your article is [2-(methacryloyloxy)ethyl]trimethylammonium chloride , a well-known monomer commonly referred to as METAC or MTAC . This monomer possesses both the required trimethylammonium chloride group and a polymerizable methacrylate (B99206) group, making it a key component in the synthesis of advanced functional polymers. The research areas you specified are all active and well-documented fields for METAC.
Should you wish to proceed with an article focusing on [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) , the provided outline is highly relevant, and a detailed, scientifically accurate article can be generated. Please confirm if you would like to refocus the article on this compound.
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tacticities
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of ethyltrimethylammonium (B95326) chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum of a related compound, the ethylester of N-trimethylammonium acetic acid chloride, distinct signals corresponding to the different proton environments are observed. researchgate.net Specifically, the spectrum shows signals for the protons of the ethyl group and the trimethylammonium group. researchgate.net For polymers containing the (2-(acryloyloxy)ethyl)trimethylammonium chloride (AETAC) monomer, ¹H NMR is used to confirm the successful incorporation of the monomer into the polymer structure. researchgate.net
The ¹³C NMR spectrum provides complementary information by showing the chemical shifts of the carbon atoms. For instance, in the ¹³C NMR spectrum of the ethylester of N-trimethylammonium acetic acid chloride, the signals for the carbonyl carbon, the methylene (B1212753) carbons, and the methyl carbons of the trimethylammonium group can be identified. researchgate.net Publicly available databases like PubChem also provide predicted and experimental NMR data for trimethylethylammonium, the cation of ethyltrimethylammonium chloride. nih.gov
Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity | Assignment | Reference |
| Ethylester of N-trimethylammonium acetic acid chloride | ¹H | 5.78 (s, 2H), 5.76 (q, 2H), 4.80 (s, 9H), 2.76 (t, 3H) | N-CH₂, CH₂ (ester), N(CH₃)₃, CH₃ (ester) | researchgate.net |
| (2-(methacryloyloxy)ethyl)trimethylammonium chloride | ¹H | 6.136 (s), 5.671 (s), 4.68 (t), 4.24 (t), 3.590 (s), 1.944 (s) | =CH₂, =CH₂, O-CH₂, N-CH₂, N(CH₃)₃, C-CH₃ | chemicalbook.com |
| (2-(methacryloyloxy)ethyl)trimethylammonium chloride | ¹³C | Not specified | Not specified | chemicalbook.com |
This table presents data for compounds structurally related to this compound to illustrate the application of NMR spectroscopy.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR is used to confirm the presence of key chemical bonds.
The FTIR spectrum of polymers incorporating [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MTAC) clearly shows characteristic absorption bands. researchgate.net For instance, the spectrum of poly(MTAC) brushes exhibits peaks corresponding to the C=O stretching of the ester group, C-O stretching, and the vibrations associated with the quaternary ammonium (B1175870) group. researchgate.netresearchgate.net When this compound is part of a larger structure, such as a modified cellulose (B213188) fiber, FTIR can detect the vibrations of the methyl groups of the quaternary ammonium moiety, typically around 1480 cm⁻¹. researchgate.net The successful grafting of monomers like [2-(acryloyloxy)ethyl]trimethylammonium chloride onto other materials can be confirmed by the appearance of its characteristic peaks in the FTIR spectrum of the final product. researchgate.netresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound and Related Structures
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |
| C=O (Ester) | ~1730 | Stretching | researchgate.net |
| C-N (Aliphatic amine) | 1220 - 1020 | Stretching | docbrown.info |
| N⁺(CH₃)₃ | ~951 | Rocking/Stretching | researchgate.net |
| C-O | ~1160 | Stretching | researchgate.net |
| Methyl groups of quaternary ammonium | ~1480 | Vibrations | researchgate.net |
X-ray Diffraction (XRD) for Crystallinity and Structural Analysis in Supported Systems
For example, in the synthesis of hydrogels containing diallyldimethylammonium chloride, a related quaternary ammonium compound, XRD analysis revealed the amorphous nature of the resulting hydrogel. mdpi.com The broad peaks in the XRD pattern are indicative of a non-crystalline structure. mdpi.com Similarly, when monomers like [2-(methacryloyloxy)ethyl]trimethylammonium chloride are grafted onto materials, XRD can be employed to assess changes in the crystalline structure of the substrate. researcher.life In studies involving hollow titania nanospheres synthesized using a template method, XRD is used to confirm the formation of the anatase phase of TiO₂ after calcination.
Electron Microscopy (SEM, TEM) for Morphological and Microstructural Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for visualizing the surface morphology and internal microstructure of materials containing this compound.
SEM is frequently used to examine the surface features of materials. For instance, in the development of monolithic columns for chromatography using [2-(acryloyloxy)ethyl]trimethylammonium chloride, SEM images reveal the porous structure of the monolith. researchgate.net The morphology of hydrogels and other polymeric materials synthesized with related monomers has also been characterized using SEM, providing insights into their physical structure. mdpi.comresearchgate.net
TEM provides higher resolution images and is used to study the internal structure of materials. For example, in the synthesis of hollow titania particles using a template approach involving a cationic monomer, TEM can be used to visualize the hollow nature of the resulting nanospheres.
Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that can provide additional structural information. It is particularly useful for studying aqueous solutions and symmetric vibrations that may be weak in the infrared spectrum.
The Raman spectra of methylammonium (B1206745) chloride, a related compound, have been studied in detail to understand the hydrogen stretching vibrations of the CH₃ and NH₃⁺ groups. deepdyve.com For industrial applications, Raman spectroscopy has been evaluated as a potential replacement for gas chromatography for the quantitative analysis of methyltin chlorides, demonstrating its utility in process monitoring. azom.com The technique can differentiate between different species based on their characteristic Raman bands. azom.com
Zeta Potential Analysis for Surface Charge Determination
Zeta potential analysis is a crucial technique for determining the surface charge of particles or materials in a liquid medium. For this compound and materials modified with it, zeta potential measurements confirm the introduction of a positive charge.
The grafting of cationic polymers like poly([2-(acryloyloxy)ethyl]trimethylammonium chloride) onto surfaces leads to a change in the zeta potential, indicating successful modification. researchgate.net In the development of drug delivery systems, the zeta potential of micelles can be engineered to change in response to the environment, which can be tracked by this technique. nih.gov For instance, micelles designed for oral delivery showed a shift in zeta potential from negative to positive, which is believed to enhance cellular uptake. nih.gov The surface charge of materials is a critical parameter in applications such as enhanced oil recovery and the development of adsorbents. researchgate.net
Electrochemical Investigations and Applications of Ethyltrimethylammonium Chloride Derivatives
Electrochemical Transport Properties in Polyelectrolyte Brushes
Electron Transfer Kinetics at Modified Interfaces
The kinetics of electron transfer at electrodes modified with PMETAC brushes are similarly influenced by the electrolyte environment and temperature. The conformational state of the brush, dictated by counterions, affects the distance and pathway for electrons to transfer between the electrode surface and the redox probe. researchgate.netnih.gov
Cyclic voltammetry studies of PMETAC brushes with electroactive ferricyanide (B76249) ([Fe(CN)6]3-) counterions show a response typical of a surface-confined species, indicating stable ion pairing with the quaternary ammonium (B1175870) groups. researchgate.net However, the electrode current is sensitive to the supporting electrolyte concentration and type. An increase in the supporting electrolyte concentration leads to a decrease in the electrode current due to the Donnan potential effect. researchgate.net Furthermore, the presence of hydrophobic counterions like perchlorate (B79767) (ClO4-), which induce a more severe collapse of the brush, results in significantly reduced electrode currents, indicating slower electron transfer kinetics. researchgate.net
Temperature studies reveal that the activation energies for the electron-transfer process are dependent on the electrolyte. nih.gov For PMETAC brushes in NaClO4, the activation energy for electron transfer doubles at temperatures below the thermal transition of ~17 °C, mirroring the trend observed for diffusion coefficients. researchgate.netnih.gov This highlights the strong coupling between the physical structure of the brush and its electrochemical functionality.
Electrochemical Film Formation and Surface Modification
Ethyltrimethylammonium (B95326) chloride derivatives, particularly [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MTAC), are extensively used in the electrochemical formation of functional polymer films and for surface modification. The primary method for this is surface-initiated atom transfer radical polymerization (SI-ATRP), which allows for the growth of well-defined, dense polymer brushes (PMETAC) covalently tethered to a substrate. acs.org
This technique has been successfully applied to various substrates, including gold and silicon wafers. researchgate.netacs.org The polymerization can be controlled to achieve specific film thicknesses and grafting densities. For example, a graft density of 0.20 chains nm⁻² has been reported for PMETAC brushes on a silicon wafer. acs.org The synthesis can be conducted in various solvents, including fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE), which can influence the polymerization kinetics and control over the resulting polymer's molecular weight distribution. acs.org
These surface-grafted PMETAC films are central to creating surfaces with specific functionalities. A significant application is in the development of anti-biofouling coatings for materials like reverse osmosis membranes. nih.gov By grafting PMETAC from a polydopamine-functionalized surface, membranes with enhanced resistance to bacterial adhesion have been produced. nih.gov Similarly, titanium surfaces for implantable medical devices have been modified with quaternary ammonium salts, including a derivative of ethyltrimethylammonium chloride, to impart antibacterial properties by covalently anchoring the positively charged moieties to the metal surface. abechem.com This modification has been shown to alter surface properties like wettability and roughness, which are crucial for biocompatibility. abechem.com
Electrocatalytic Applications of Supported Polymeric Composites (e.g., Oxygen Evolution Reaction)
Polymeric composites incorporating this compound derivatives have emerged as promising materials in electrocatalysis, particularly for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen fuel production. researchgate.netnih.gov In this context, poly[(2-methacryloyloxy)ethyl]trimethylammonium chloride (PMETAC) serves as a stabilizing support for catalytically active nanoparticles, preventing their aggregation and enhancing their performance and durability. researchgate.netnih.gov
A notable example is the use of PMETAC to support cobalt tetraoxide nanoparticles (Co3O4NPs). researchgate.netnih.gov In the resulting composite, denoted as Co3O4NPs@PMTC, the polymer matrix provides a high surface area for the nanoparticles and facilitates the rapid release of oxygen gas. nih.gov This unique structure contributes to a large number of accessible active sites, which is crucial for efficient catalysis. researchgate.netnih.gov
Electrochemical studies of these composites demonstrate their effectiveness as OER electrocatalysts in alkaline media. The performance of such electrocatalysts is typically evaluated by the overpotential required to achieve a benchmark current density (e.g., 10 mA cm⁻²) and the Tafel slope, which provides insight into the reaction kinetics.
Table 2: Electrocatalytic Performance of Co3O4NPs@PMTC for Oxygen Evolution Reaction
| Parameter | Value |
| Overpotential at 10 mA cm⁻² | 440 mV |
| Tafel Slope | 48.9 mV dec⁻¹ |
| Source: researchgate.netnih.gov |
The reported Tafel slope of 48.9 mV dec⁻¹ suggests favorable kinetics for the OER process on the Co3O4NPs@PMTC composite. researchgate.netnih.gov This application highlights the synergistic effect between the polymeric support and the inorganic catalyst, where the this compound-based polymer plays a crucial role in creating a stable and highly active electrocatalytic system. nih.gov
Electrochemical Sensing Mechanisms
The inherent positive charge of poly[2-(methacryloyloxy) ethyl] trimethylammonium chloride (PMTC) makes it a valuable component in the design of electrochemical sensors. The primary mechanism involves electrostatic interaction, where the positively charged polymer matrix on the electrode surface serves to attract and preconcentrate negatively charged (anionic) analytes, thereby enhancing the sensitivity and selectivity of the detection. researchgate.netresearchgate.net
This principle has been successfully applied to develop sensors for various environmentally and biologically significant anions. For instance, a sensor for sulfite (B76179) ions (SO3²⁻) was created by modifying a glassy carbon electrode with gold nanoparticles (AuNPs) decorated with PMTC. researchgate.net The positively charged polymer facilitated the accumulation of the negatively charged sulfite ions at the electrode surface, leading to a highly sensitive detection. Similarly, a sensor for nitrite (B80452) ions (NO₂⁻) was fabricated using a composite of silver nanoparticles (AgNPs), PMTC, and jute carbon on a glassy carbon electrode. researchgate.net The electrostatic attraction between the PMTC and the nitrite ions was key to the sensor's enhanced performance. researchgate.net
The performance of these sensors demonstrates the effectiveness of this sensing mechanism.
Table 3: Performance of PMTC-Based Electrochemical Sensors
| Analyte | Sensor Composition | Linear Range | Limit of Detection (LOD) |
| Sulfite (SO₃²⁻) | AuNPs-PMTC/GCE | 6.66 µM to 1020 µM | 0.41 µM |
| Nitrite (NO₂⁻) | AgNPs-PMTC-JC/GCE | - | - |
| Source: researchgate.netresearchgate.net |
Beyond simple anions, related quaternary ammonium polymers are used in more complex biosensors. While not strictly an ethyltrimethylammonium derivative, the use of polymers with similar functionalities, like thiol-terminated poly(2-methacryloyloxyethyl phosphorylcholine), for detecting C-reactive protein highlights the broader utility of this class of materials in reducing non-specific protein adsorption and forming the basis for highly sensitive, label-free electrochemical detection platforms. nih.gov The fundamental principle remains the controlled modification of the electrode interface to facilitate a specific and detectable interaction with the target analyte.
Theoretical and Computational Studies of Ethyltrimethylammonium Chloride
Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, from the internal motions of a single molecule to its interactions with its environment. nih.govhw.ac.uk This technique is particularly valuable for understanding the conformational dynamics and solution behavior of ions like ethyltrimethylammonium (B95326).
Detailed research findings from MD simulations on analogous quaternary ammonium (B1175870) compounds, such as tetramethylammonium (B1211777) (TMA), reveal key dynamic behaviors. mdpi.com For ethyltrimethylammonium, MD simulations can elucidate the rotational dynamics of the ethyl group relative to the trimethylammonium headgroup and characterize the flexibility of the cation. In solution, these simulations can map the structure and dynamics of the surrounding water molecules, defining the hydration shell and the ion's influence on the local solvent structure. This information is crucial for understanding how the ion interacts with other species in solution and with interfaces.
Table 1: Potential Insights from Molecular Dynamics Simulations of Ethyltrimethylammonium Chloride
| Property Studied | Information Gained | Relevance |
| Conformational Analysis | Rotational energy barriers of the ethyl group; preferred dihedral angles. | Understanding the intrinsic flexibility and shape of the cation. |
| Solution Behavior | Structure of the hydration shell; ion-water residence times; diffusion coefficient. | Explaining the ion's mobility and interactions in aqueous environments. |
| Interaction Dynamics | Binding modes and energies with other ions or polymer chains. | Predicting behavior in complex systems like polyelectrolytes. |
This table is generated based on the described capabilities of molecular dynamics simulations. nih.govhw.ac.ukmdpi.com
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, also known as electronic structure calculations, apply the principles of quantum mechanics to determine the electronic wavefunction of a molecule. These methods provide fundamental information about a molecule's structure, energy, electrical properties (like dipole moment and charge distribution), and chemical reactivity. mdpi.com
For this compound, these calculations can map the distribution of electron density, identifying the localization of the positive charge on the nitrogen atom and its influence on the adjacent alkyl groups. This allows for a precise determination of properties like partial atomic charges and molecular orbitals.
Studies on the closely related tetramethylammonium (TMA) head group using Density Functional Theory (DFT), a prominent quantum chemical method, have been performed to assess chemical stability. mdpi.com These calculations investigated key degradation mechanisms, such as nucleophilic substitution (SN2) and ylide formation, by determining the activation energies for these reaction pathways. mdpi.com The results showed that the presence of certain solvent environments, like deep eutectic solvents, could significantly increase the activation energy barriers, thereby enhancing the chemical stability of the ammonium head group. mdpi.com Similar computational approaches for this compound would provide critical data on its intrinsic reactivity and stability.
Table 2: Calculated Activation Energies for Degradation Pathways of Tetramethylammonium (TMA) as a Model
| Degradation Mechanism | System | Activation Energy (ΔEactivation) | Finding |
| Nucleophilic Substitution (SN2) | TMA + OH⁻ | Lower | A prominent degradation pathway at higher temperatures. mdpi.com |
| Ylide Formation | TMA + OH⁻ | Lower | The dominant degradation mechanism at lower hydration levels and standard temperature. mdpi.com |
| SN2 with DES | TMA + OH⁻ in Deep Eutectic Solvent | Higher | The solvent enhances the stability of the head group by increasing the energy barrier. mdpi.com |
| Ylide Formation with DES | TMA + OH⁻ in Deep Eutectic Solvent | Higher | Degradation is suppressed in the presence of the deep eutectic solvent. mdpi.com |
This table is based on DFT calculations performed on the analogous tetramethylammonium (TMA) head group. mdpi.com
Modeling of Ion-Specific Effects on Polyelectrolyte Brushes and Nanopores
This compound is a monomer used to create cationic polyelectrolytes, such as poly[2-(methacryloyloxy)this compound] (PMETAC). nih.govresearchgate.netnih.gov These polymers are often grafted onto surfaces to form "brushes" or to functionalize nanopores, creating materials with tunable properties for applications in sensing, separation, and drug delivery. nih.gov The behavior of these materials is highly dependent on the interactions between the positively charged ethyltrimethylammonium groups and the negative counterions (anions) from the surrounding solution.
Theoretical modeling has been instrumental in understanding these ion-specific effects. Research has shown that the type of counterion present dramatically influences the properties of PMETAC-functionalized systems. For example, in nanopores functionalized with PMETAC, the degree of wetting and ionic accessibility is strongly dependent on the counterion. nih.gov Molecular theory calculations have rationalized these observations by modeling the specific binding affinity between the ethyltrimethylammonium monomer unit and different anions. nih.gov
Similarly, for PMETAC brushes, the collapse of the polymer chains is driven by the type of counterion. In the presence of chloride (Cl⁻), collapse is driven by general electrostatic screening, whereas with perchlorate (B79767) (ClO₄⁻), strong ion-pairing leads to more compact and stiff structures with less entrapped water. researchgate.net This difference in interaction also leads to distinct thermal responses, with a thermal transition observed for brushes in the presence of ClO₄⁻ ions that is not seen with Cl⁻. researchgate.net Modeling also explains how the pH response of these brushes is affected by salt concentration, attributing it to the competitive adsorption between hydroxide (B78521) ions and salt anions at the polymer chains. nih.gov
Table 3: Observed Ion-Specific Effects in PMETAC Systems
| System | Counterion | Observed Effect | Theoretical Rationale |
| PMETAC-functionalized Nanopores | Varied Anions | Changes in surface wetting and complete ion exclusion. nih.gov | Strong ion-binding between the anion and the quaternary ammonium group. nih.gov |
| PMETAC Brushes | NaClO₄ | Formation of compact, stiff, dehydrated collapsed structures. researchgate.net | Collapse driven by strong ion-pairing interactions. researchgate.net |
| PMETAC Brushes | NaCl | Formation of less compact collapsed structures. researchgate.net | Collapse driven by standard Coulombic screening. researchgate.net |
| PMETAC Brushes | OH⁻ vs. Cl⁻ | pH-responsive properties weaken with increasing salt concentration. nih.gov | Competitive adsorption between different anions onto the polymer chains. nih.gov |
Theoretical Frameworks for Predicting Interactions and Swelling Behavior
To predict the macroscopic behavior of materials containing this compound, such as swelling or collapse, robust theoretical frameworks are essential. These frameworks go beyond simple electrostatic models to incorporate the specific chemical nature of the ions involved.
One such approach is a molecular theory that explicitly accounts for ion binding between the monomer units and various counterions. nih.gov This framework has successfully provided a nanoscopic view of the molecular organization inside functionalized nanopores, predicting how ion concentration and distribution profiles change depending on the specific ions present. nih.gov By rationalizing experimental observations like contact angle changes and ionic accessibility, this theory serves as a predictive tool for designing nanopore-based devices. nih.gov
Another powerful tool is the use of modified Poisson-Nernst-Planck continuum models. researchgate.net Standard models often fail to capture ion-specific effects. However, by modifying these equations to include parameters like distinct ion binding affinities and Born radii (which accounts for forces arising from non-uniform permittivity), these models can accurately predict the distinct ion profiles and electrical potentials within polyelectrolyte brushes. researchgate.net These theoretical frameworks are critical for forecasting how a polyelectrolyte brush containing ethyltrimethylammonium will swell, collapse, or transport ions in response to a given saline environment, enabling the rational design of responsive materials.
Environmental Remediation Applications of Ethyltrimethylammonium Chloride Derivatives
Adsorption Mechanisms of Anionic Pollutants from Aqueous Solutions
The primary mechanism for the removal of anionic pollutants using ethyltrimethylammonium (B95326) chloride-modified materials is electrostatic attraction. The positively charged quaternary ammonium (B1175870) groups on the adsorbent surface attract and bind negatively charged pollutants.
Ethyltrimethylammonium chloride derivatives have been investigated for their effectiveness in removing anionic organic dyes like methyl orange from aqueous solutions. When materials such as clay or polymer membranes are modified with these derivatives, their surfaces become positively charged. This facilitates the adsorption of anionic dyes through strong electrostatic interactions. mdpi.com
Research has shown that modifying adsorbents with this compound can significantly enhance their capacity for dye removal. For instance, a modified anion exchange membrane demonstrated a substantially higher adsorption capacity for methyl orange compared to its unmodified counterpart. researchgate.net The efficiency of dye removal is often influenced by factors such as the pH of the solution, the initial concentration of the dye, and the dosage of the adsorbent. researchgate.net
The adsorption process is often described by models such as the Langmuir and Freundlich isotherms, which provide insights into the nature of the adsorbent-adsorbate interactions. researchgate.net Kinetic studies, often fitting well with the pseudo-second-order model, indicate that the process is typically chemisorption, where the dye molecules are bound to the adsorbent surface by chemical bonds. researchgate.net
Table 1: Adsorption Capacities of Various Adsorbents for Methyl Orange
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| Modified Anion Exchange Membrane | 1427.52 | researchgate.net |
| Unmodified Anion Exchange Membrane | 90.67 | researchgate.net |
| Porous Starch Aerogel/Organoclay Composite | 344.7 | mdpi.com |
| Modified Clay | 15.58 | researchgate.net |
This table presents a comparison of the maximum adsorption capacities for methyl orange by different adsorbents, highlighting the enhanced performance of modified materials.
Similar to the removal of organic dyes, this compound-modified materials are effective in adsorbing anionic inorganic contaminants like arsenate ions. The modification of materials such as activated carbon or magnetic nanoparticles with cetyltrimethylammonium chloride (a related quaternary ammonium salt) introduces positive charges that attract negatively charged arsenate ions (H₂AsO₄⁻ and HAsO₄²⁻) present in water. researchgate.netresearchgate.net
Studies have demonstrated that this surface modification significantly improves the adsorption capacity for arsenate. researchgate.net The adsorption process is influenced by the pH of the water, with optimal removal often occurring within a specific pH range. researchgate.net The presence of other competing anions in the water can also affect the efficiency of arsenate removal. researchgate.net The adsorption kinetics often follow a pseudo-second-order model, and the equilibrium data can be well-described by isotherm models like the two-site Langmuir model. researchgate.net
Role in Flocculation and Coagulation Processes for Wastewater Treatment
Coagulation and flocculation are essential processes in wastewater treatment designed to remove suspended and colloidal particles. netsolwater.com Coagulants, typically inorganic salts like aluminum sulfate (B86663) or ferric chloride, neutralize the negative charges on particles, allowing them to aggregate. wcs-group.co.uk Flocculants then help to bind these smaller particles into larger, more easily settleable flocs.
While traditional coagulants are widely used, there is growing interest in polymeric flocculants, including those containing quaternary ammonium groups similar to this compound. These cationic polymers can act as effective flocculants by neutralizing the charge of suspended particles and bridging them together to form larger agglomerates. sswm.info This leads to enhanced settling and clarification of the wastewater. The use of such polymers can be advantageous as they can be effective at lower doses and may produce less sludge compared to inorganic coagulants. wcs-group.co.uk
Enhancement of Ultrafiltration Systems for Contaminant Removal
Ultrafiltration is a membrane filtration process used to separate suspended solids, colloids, and high-molecular-weight substances from water. However, standard ultrafiltration membranes may not effectively remove small, dissolved contaminants like some organic dyes. mdpi.com
A technique known as micellar-enhanced ultrafiltration (MEUF) can improve the removal of such contaminants. mdpi.com In MEUF, a surfactant is added to the water at a concentration above its critical micelle concentration. The surfactant molecules aggregate to form micelles, which can encapsulate the dissolved pollutant molecules. The resulting larger micelle-pollutant complexes can then be effectively rejected by the ultrafiltration membrane. mdpi.com
Cationic surfactants, which include compounds structurally related to this compound, can be used in MEUF to remove anionic dyes. The positively charged micelles formed by these surfactants would effectively solubilize and bind the negatively charged dye molecules, leading to their enhanced removal by the ultrafiltration membrane.
Regeneration and Reusability Studies of Adsorbent Materials
A crucial aspect of sustainable water treatment is the ability to regenerate and reuse adsorbent materials, which can significantly reduce operational costs and minimize waste. mdpi.com For adsorbents modified with this compound derivatives, regeneration typically involves a desorption process to remove the bound pollutants. mdpi.com
The method of regeneration depends on the nature of the interaction between the adsorbent and the pollutant. For pollutants bound through electrostatic attraction, altering the pH of the solution can be an effective regeneration strategy. For example, using an acidic solution like hydrochloric acid can help to desorb anionic pollutants from the positively charged adsorbent surface. researchgate.net In some cases, a basic solution may also be effective. mdpi.com
Studies have shown that some modified adsorbents can be regenerated and reused for multiple cycles without a significant loss in their adsorption capacity, demonstrating their potential for long-term application in water treatment processes. researchgate.net However, the regeneration process can sometimes lead to a gradual decrease in the adsorbent's effectiveness due to incomplete desorption or damage to the active sites on the adsorbent surface. mdpi.com
Future Research Directions and Advanced Methodologies
Development of Novel Synthetic Routes for Enhanced Purity and Yield
The traditional synthesis of quaternary ammonium (B1175870) salts, while effective, often faces challenges related to yield, purity, and reaction conditions. Future research is geared towards overcoming these limitations through advanced synthetic methodologies.
Continuous Flow Synthesis: This technology offers a significant leap forward from conventional batch processing. ulisboa.ptulisboa.pt By using microreactors or tubular reactors, continuous flow processes enable superior control over reaction parameters such as temperature and pressure. ulisboa.ptgoogle.com This leads to a substantial reduction in reaction times, minimizes localized heat release, and can significantly improve conversion rates and yields. google.com Patents describe the continuous synthesis of quaternary ammonium salts, highlighting features like high automation, fewer side reactions, and reduced equipment loss. google.comgoogle.com The application of this technology to ethyltrimethylammonium (B95326) chloride production could lead to a more efficient, safer, and cost-effective manufacturing process with higher product purity. google.com
Phase-Transfer Catalysis (PTC): PTC is a well-established and powerful technique for synthesizing quaternary ammonium salts and other compounds in multiphase systems. northeastern.edu It facilitates reactions between reagents in immiscible phases (e.g., aqueous and organic), often leading to faster reactions, milder conditions, and the avoidance of expensive or environmentally harmful aprotic solvents. acs.org Research into new phase-transfer catalysts and optimizing PTC conditions for the synthesis of specific compounds like ethyltrimethylammonium chloride could enhance yield and purity. google.comscribd.comgoogle.com The key advantage lies in its operational simplicity and cost-effectiveness, making it attractive for industrial-scale production.
The table below summarizes the potential advantages of these modern synthetic approaches.
| Synthetic Method | Key Advantages | Potential Impact on this compound |
| Continuous Flow Synthesis | Enhanced process control, reduced reaction times, improved safety, higher yields, automation. ulisboa.ptgoogle.comnih.gov | More efficient, consistent, and scalable production with higher purity. google.com |
| Phase-Transfer Catalysis | Milder reaction conditions, use of inexpensive solvents (like water), increased reaction rates, high yields. scribd.com | Cost-effective and environmentally friendlier synthesis route. |
Exploration of New Catalytic Transformations
A burgeoning area of research involves the use of quaternary ammonium salts not just as products, but as reactants in catalytic processes, particularly through the activation of their carbon-nitrogen (C-N) bonds. rsc.org This opens up new synthetic pathways that were previously inaccessible.
Transition-metal catalysis, especially with palladium and nickel, has shown promise in activating the C-N bonds of quaternary ammonium salts for cross-coupling reactions. researchgate.netrsc.org For instance, researchers have successfully demonstrated the palladium-catalyzed Suzuki cross-coupling of benzyltrimethylammonium (B79724) salts. rsc.org This reaction allows the C-N bond to function as a leaving group, enabling the formation of new carbon-carbon bonds. rsc.org While much of the initial research has focused on aryl- or benzyl-substituted ammonium salts, these findings lay the groundwork for exploring similar transformations with alkyl-substituted salts like this compound. rsc.orgdntb.gov.ua Future research could focus on designing catalyst systems capable of activating the specific C(sp³)-N bond in this compound, potentially using it as an ethylating agent in cross-coupling reactions. rsc.orgrsc.org Furthermore, electrochemical methods are emerging as a catalyst-free way to achieve C-N bond activation in ammonium salts for reductive couplings. nih.govnih.gov
| Catalytic Approach | Description | Potential Application for this compound |
| Transition-Metal Catalysis | Use of metals like Palladium (Pd) or Nickel (Ni) to cleave the C-N bond, enabling cross-coupling reactions. rsc.orgrsc.org | Use as an electrophile or ethyl-group donor in reactions like Suzuki or Stille couplings. researchgate.netrsc.org |
| Electrochemical Activation | Catalyst-free method using an electric current to reduce the ammonium salt and generate reactive radical species. nih.govnih.gov | Traceless generation of ethyl radicals for addition to various organic molecules. |
Integration into Advanced Functional Materials (e.g., Smart Gels, Responsive Polymers)
The cationic nature of the ethyltrimethylammonium group makes it an ideal functional moiety for incorporation into advanced materials. By polymerizing monomers containing this or a very similar quaternary ammonium structure, researchers can create materials with tailored properties.
Responsive Polymers and Smart Gels: Polymers containing quaternary ammonium salt groups are being extensively studied for their stimuli-responsive behavior. mdpi.com For example, copolymers of [2-(acryloyloxy)ethyl] trimethylammonium chloride (a close structural analog) have been synthesized to create hydrogels that respond to changes in temperature and pH. rsc.orgmdpi.com These "smart" materials can undergo reversible swelling or shrinking, making them suitable for applications like controlled-release systems. nih.gov The high positive charge density conferred by the ammonium groups is a key feature, enabling strong interactions with other molecules and surfaces. nih.gov
Antimicrobial Surfaces and Nanoparticles: The quaternary ammonium group is a well-known antimicrobial agent. mdpi.com Incorporating this compound or related monomers into polymer backbones is a strategy to create materials with inherent, non-leaching antimicrobial activity. nih.govmdpi.comresearchgate.net This can be achieved by creating polymer brushes on surfaces or by synthesizing polymer nanoparticles. acs.orgresearchgate.net Cationic polymers synthesized from monomers like [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) have demonstrated broad-spectrum bactericidal and fungicidal activity. mdpi.comacs.org Research is also focused on creating cationic sterically-stabilized nanoparticles for various applications. acs.org These materials function by disrupting the negatively charged cell membranes of microbes upon contact. mdpi.com
| Material Type | Functional Principle | Future Application |
| Smart Gels/Hydrogels | The cationic quaternary ammonium group imparts responsiveness to stimuli like pH and temperature. rsc.orgmdpi.com | Controlled release systems, sensors, and actuators. |
| Antimicrobial Polymers | The positive charge of the ammonium group disrupts microbial cell membranes upon contact. mdpi.commdpi.com | Self-sanitizing surfaces for medical devices, food packaging, and textiles. |
| Functional Nanoparticles | Cationic nanoparticles can be designed for targeted adsorption and delivery. researchgate.netacs.org | Drug delivery vehicles, flocculants in water treatment, and components in nanocomposites. |
Enhanced Computational Modeling for Predictive Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound at an atomic level, accelerating research and development.
Quantum Chemical Calculations: Quantum mechanics calculations can be used to predict the intrinsic properties of the ethyltrimethylammonium cation. For example, density functional theory (DFT) can be used to calculate the Lowest Unoccupied Molecular Orbital (LUMO) energy. researchgate.net This value has been shown to correlate with the electrochemical stability of quaternary ammonium cations, allowing for the computational screening of new, more robust ionic structures for applications in batteries or capacitors. researchgate.net Such predictive models can guide synthetic efforts by identifying the most promising candidate structures before they are synthesized in the lab. ulisboa.pt
Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly guiding the future of chemical manufacturing and use. researchgate.netacs.org For this compound, this involves reimagining both its synthesis and its lifecycle.
Greener Synthetic Routes: A key goal is to reduce the environmental impact of production. This can be achieved by using renewable feedstocks, such as producing the "ethyl" group from bio-ethanol. ulisboa.pt The development of solvent-free reaction conditions, or the replacement of traditional volatile organic solvents with greener alternatives like water or supercritical fluids, is another critical area. Methodologies like continuous flow synthesis and phase-transfer catalysis often align with green chemistry principles by improving energy efficiency, reducing waste, and using milder conditions. google.com
Q & A
Q. What are the critical considerations for synthesizing ethyltrimethylammonium chloride in a laboratory setting?
this compound can be synthesized via quaternization reactions, such as the reaction of ethyl chloride with trimethylamine. Key considerations include:
- Reagent stoichiometry : Ensure a molar excess of trimethylamine to drive the reaction to completion and minimize unreacted ethyl chloride, which is toxic .
- Temperature control : Maintain temperatures below 40°C to prevent side reactions, such as hydrolysis or decomposition .
- Purification : Post-reaction, wash the mixture with cold water to remove byproducts like dimethylammonium chloride, followed by recrystallization from ethanol to isolate the pure product .
Q. How should researchers handle this compound safely due to its toxicity profile?
Safety protocols must align with its hazard classifications (Acute Tox. 4 for oral, dermal, and inhalation exposure):
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
- Waste management : Neutralize aqueous waste with dilute sodium bicarbonate before disposal. Solid waste should be sealed in labeled containers for hazardous material disposal .
- Emergency measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Q. What analytical methods are recommended for characterizing this compound purity?
- Thin-layer chromatography (TLC) : Use silica gel plates with a mobile phase of chloroform:methanol (9:1) to monitor reaction progress and detect impurities .
- NMR spectroscopy : H NMR (DO) should show peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and trimethylammonium protons (δ 3.1–3.3 ppm, singlet) .
- Elemental analysis : Confirm C, H, N, and Cl content matches theoretical values (e.g., CHClN: C 44.6%, H 8.7%, N 8.6%, Cl 21.9%) .
Advanced Research Questions
Q. How does this compound influence the rheological properties of polyelectrolyte solutions?
At low concentrations (0.1–1 mM), this compound acts as a counterion, screening charges on polyelectrolytes and reducing solution viscosity. At higher concentrations (>5 mM), it induces hydrophobic interactions, leading to aggregation and increased viscosity. This dual behavior is critical in designing stimuli-responsive polymers .
- Methodological note : Use rotational rheometry with cone-plate geometry to measure shear viscosity under controlled ionic strength and temperature .
Q. What experimental strategies resolve contradictions in reported phase behavior of this compound-containing hydrogels?
Discrepancies in phase transition temperatures (e.g., lower critical solution temperature variations) may arise from differences in polymer molecular weight or salt impurities:
- Controlled synthesis : Use living polymerization (e.g., RAFT) to ensure narrow polydispersity .
- Ion-exchange purification : Pre-treat the compound with Amberlite IR-120 resin to remove chloride counterions and trace metals .
- DSC analysis : Compare thermograms across studies to identify impurity-driven shifts in phase transitions .
Q. How can this compound be utilized in microreactor technology for nanoparticle synthesis?
Its cationic surfactant properties stabilize oil-water interfaces in microemulsions, enabling controlled nanoparticle growth:
- Microreactor design : Combine with co-surfactants (e.g., 1-pentanol) to form reverse micelles in cyclohexane. Adjust water-to-surfactant ratio (W) to tune nanoparticle size .
- Example application : Synthesize gold nanoparticles by reducing HAuCl in micellar cores, achieving monodisperse sizes (<10 nm) with PDI <0.2 .
Q. What role does this compound play in enhancing the stability of enzyme-polymer conjugates?
It improves enzyme immobilization via electrostatic interactions with negatively charged protein surfaces:
- Immobilization protocol : Functionalize silica supports with this compound, then adsorb enzymes (e.g., lipase) at pH 7.4. This increases thermal stability (T from 45°C to 60°C) and reusability (>10 cycles) .
- Kinetic analysis : Use Michaelis-Menten kinetics to compare free vs. immobilized enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
